molecular formula C5H10O3 B15277555 (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol

(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B15277555
M. Wt: 118.13 g/mol
InChI Key: GAIJURVPPZBHKS-RFZPGFLSSA-N
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Description

(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in various scientific fields. It is a tetrahydrofuran derivative, characterized by the presence of hydroxymethyl and hydroxyl groups at specific stereochemical positions. This compound is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of corresponding lactones or the selective hydroxylation of tetrahydrofuran derivatives. One common method includes the reduction of 3,4-epoxybutanal using a suitable reducing agent like sodium borohydride under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or biocatalytic methods using specific enzymes to achieve high stereoselectivity. The choice of method depends on the desired scale, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different functional groups.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various tetrahydrofuran derivatives, such as ethers, esters, and carboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to active sites and facilitating biochemical reactions. The compound’s stereochemistry is essential for its activity, as it determines the orientation and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-(Hydroxymethyl)tetrahydrofuran-3-ol: The enantiomer of the compound with different stereochemistry.

    Tetrahydrofuran-3-ol: A simpler derivative lacking the hydroxymethyl group.

    4-Hydroxymethyltetrahydrofuran: A compound with a similar structure but different functional group positioning.

Uniqueness

(3S,4R)-4-(Hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its role as an intermediate in the synthesis of complex molecules make it a valuable compound in various fields.

Properties

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(3S,4R)-4-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C5H10O3/c6-1-4-2-8-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1

InChI Key

GAIJURVPPZBHKS-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)CO

Canonical SMILES

C1C(C(CO1)O)CO

Origin of Product

United States

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